molecular formula C20H23ClN2O6 B15060392 (2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

Cat. No.: B15060392
M. Wt: 422.9 g/mol
InChI Key: MVCKIAZUCGSZRG-DOMZBBRYSA-N
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Description

(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an isoquinoline moiety, and several functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the isoquinoline moiety, and the incorporation of the functional groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Isoquinoline Moiety: This can be achieved through nucleophilic substitution reactions, where the isoquinoline derivative is introduced to the pyrrolidine ring.

    Functional Group Incorporation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid can be compared with other pyrrolidine derivatives, isoquinoline derivatives, and compounds with similar functional groups.

Uniqueness

  • The unique combination of the pyrrolidine ring, isoquinoline moiety, and specific functional groups distinguishes this compound from others. Its specific structure may confer unique biological activities or chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H23ClN2O6

Molecular Weight

422.9 g/mol

IUPAC Name

(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

InChI

InChI=1S/C20H23ClN2O6/c1-20(2,3)29-18(24)15-8-12(10-23(15)19(25)26)28-17-14-7-11(21)5-6-13(14)16(27-4)9-22-17/h5-7,9,12,15H,8,10H2,1-4H3,(H,25,26)/t12-,15+/m1/s1

InChI Key

MVCKIAZUCGSZRG-DOMZBBRYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)O)OC2=NC=C(C3=C2C=C(C=C3)Cl)OC

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1C(=O)O)OC2=NC=C(C3=C2C=C(C=C3)Cl)OC

Origin of Product

United States

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